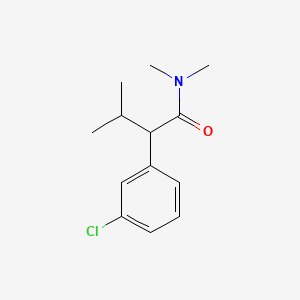
Azocan-1-yl-(3-methylcyclobutyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azocan-1-yl-(3-methylcyclobutyl)methanone, also known as AZD7325, is a drug that belongs to the class of compounds called imidazobenzodiazepines. This drug has been studied extensively due to its potential therapeutic applications in the treatment of anxiety disorders and other neurological conditions.
科学的研究の応用
Azocan-1-yl-(3-methylcyclobutyl)methanone has been studied extensively for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other neurological conditions. It has been shown to be effective in preclinical models of anxiety and has demonstrated anxiolytic effects in human clinical trials. In addition, Azocan-1-yl-(3-methylcyclobutyl)methanone has been studied for its potential use in the treatment of alcohol use disorder and has shown promising results in reducing alcohol intake in preclinical models.
作用機序
Azocan-1-yl-(3-methylcyclobutyl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. By binding to a specific site on the receptor, Azocan-1-yl-(3-methylcyclobutyl)methanone enhances the effects of GABA, resulting in increased inhibition of neuronal activity. This leads to anxiolytic and sedative effects, as well as muscle relaxation and anticonvulsant activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Azocan-1-yl-(3-methylcyclobutyl)methanone are primarily mediated by its effects on the GABA-A receptor. By enhancing the effects of GABA, Azocan-1-yl-(3-methylcyclobutyl)methanone leads to increased inhibition of neuronal activity, resulting in anxiolytic and sedative effects, as well as muscle relaxation and anticonvulsant activity. In addition, Azocan-1-yl-(3-methylcyclobutyl)methanone has been shown to have minimal effects on cognitive function and memory, making it a potentially useful therapeutic agent for anxiety disorders.
実験室実験の利点と制限
One advantage of Azocan-1-yl-(3-methylcyclobutyl)methanone for lab experiments is its high selectivity for specific receptor subtypes, which allows for more precise manipulation of GABAergic neurotransmission. In addition, Azocan-1-yl-(3-methylcyclobutyl)methanone has been shown to have minimal effects on cognitive function and memory, making it a useful tool for studying the role of GABAergic neurotransmission in anxiety and other neurological conditions. However, one limitation of Azocan-1-yl-(3-methylcyclobutyl)methanone is its short half-life, which requires frequent dosing and can make it difficult to maintain consistent drug levels in animal models.
将来の方向性
There are several future directions for research on Azocan-1-yl-(3-methylcyclobutyl)methanone. One area of interest is the potential use of Azocan-1-yl-(3-methylcyclobutyl)methanone in combination with other drugs for the treatment of anxiety disorders and other neurological conditions. In addition, further studies are needed to determine the optimal dosing and administration regimen for Azocan-1-yl-(3-methylcyclobutyl)methanone in humans. Finally, the development of more selective and potent positive allosteric modulators of the GABA-A receptor could lead to the development of even more effective drugs for the treatment of anxiety disorders and other neurological conditions.
合成法
The synthesis of Azocan-1-yl-(3-methylcyclobutyl)methanone involves the reaction of 3-methylcyclobutanone with 1,2-diaminocyclohexane in the presence of a palladium catalyst. This reaction results in the formation of the imidazobenzodiazepine core structure of Azocan-1-yl-(3-methylcyclobutyl)methanone. Further modifications to this core structure are made to optimize the drug's pharmacological properties and increase its selectivity for specific receptor subtypes.
特性
IUPAC Name |
azocan-1-yl-(3-methylcyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-11-9-12(10-11)13(15)14-7-5-3-2-4-6-8-14/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPYDVSJMRUHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(3-methylcyclobutyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7630247.png)
![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)

![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)



